4-Chloro-7-methoxyquinazolin-5-ol

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Procure 4‑Chloro‑7‑methoxyquinazolin‑5‑ol as the sole intermediate that delivers an intact C‑5 hydroxyl handle for orthogonal PEGylation, biotin tagging, or targeted conjugate synthesis described in US9388160B2. Unlike des‑hydroxy analogs (e.g., CAS 55496‑52‑1), this scaffold enables hydrogen‑bond‑driven target engagement and selective MAO‑B inhibition (IC₅₀ = 17 µM). Secure high‑purity lots for kinase‑oriented hit‑to‑lead campaigns.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
Cat. No. B12965885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methoxyquinazolin-5-ol
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C(=NC=N2)Cl
InChIInChI=1S/C9H7ClN2O2/c1-14-5-2-6-8(7(13)3-5)9(10)12-4-11-6/h2-4,13H,1H3
InChIKeyUEXPWBDNVZNDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methoxyquinazolin-5-ol for Targeted Pharmaceutical Research and Development


4-Chloro-7-methoxyquinazolin-5-ol (CAS 2166532-02-9, C9H7ClN2O2, MW 210.62) is a functionalized quinazoline derivative featuring a reactive chlorine atom at the C-4 position, a methoxy group at the C-7 position, and a hydroxyl group at the C-5 position [1]. This substitution pattern establishes a versatile scaffold that enables regioselective derivatization via nucleophilic aromatic substitution at C-4 and orthogonal functionalization at C-5 . The compound is recognized as a key intermediate in the synthesis of kinase inhibitors and other biologically active molecules .

Critical Importance of Precise Substitution Patterns in 4-Chloro-7-methoxyquinazolin-5-ol for Reliable Synthesis


In quinazoline-based drug discovery, seemingly minor positional variations—such as a 5-hydroxy vs. 6-hydroxy substitution or a 4-chloro vs. 4-unsubstituted analog—can drastically alter synthetic outcomes and biological profiles [1][2]. The 5-hydroxy group of 4-Chloro-7-methoxyquinazolin-5-ol participates in unique hydrogen bonding networks that are absent in 6-hydroxy or 7-hydroxy regioisomers, influencing both reactivity in subsequent coupling steps and target engagement in kinase inhibition assays [3]. Generic substitution with readily available 4-chloro-7-methoxyquinazoline (CAS 55496-52-1) or 4-chloro-6-methoxyquinazoline (CAS 50424-28-7) is not feasible because these analogs lack the critical C-5 hydroxyl handle required for downstream functionalization in many patent-protected synthetic routes [4].

Quantitative Differentiation of 4-Chloro-7-methoxyquinazolin-5-ol: Comparative Reactivity and Selectivity Data


Enhanced Nucleophilic Substitution Reactivity at C-4 Position Versus 6-Methoxy Regioisomer

The reactivity of the C-4 chloro group in 4-Chloro-7-methoxyquinazolin-5-ol is significantly influenced by the adjacent 5-hydroxy group. In competitive nucleophilic substitution experiments, the target compound reacts with anilines at a rate approximately 1.7-fold faster than its 6-methoxy regioisomer (4-Chloro-6-methoxyquinazolin-5-ol) under identical conditions [1]. This kinetic advantage is attributed to intramolecular hydrogen bonding between the 5-OH and the N-3 of the quinazoline ring, which polarizes the C-4 position and facilitates chloride displacement [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Moderate MAO-B Inhibitory Activity: A Differentiated Profile from Highly Potent Quinazoline Kinase Inhibitors

In contrast to many quinazoline derivatives optimized for potent kinase inhibition (typically IC50 < 100 nM), 4-Chloro-7-methoxyquinazolin-5-ol exhibits moderate, selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM (17 μM) [1]. This activity is 5.9-fold less potent than its inhibition of horseradish peroxidase (IC50 = 1,060 nM) [2]. The moderate MAO-B activity, coupled with weak MAO-A inhibition (IC50 > 100,000 nM), provides a distinct pharmacological profile suitable for applications where complete kinase ablation is undesirable [3].

Neuroscience Enzymology Drug Repurposing

Patented Utility as a Key Intermediate in c-Met and ALK Kinase Inhibitor Synthesis

Multiple patent families explicitly claim 4-Chloro-7-methoxyquinazolin-5-ol and its derivatives as essential intermediates for synthesizing c-Met, ALK, and EGFR kinase inhibitors . In contrast, the des-hydroxy analog 4-Chloro-7-methoxyquinazoline (CAS 55496-52-1) is primarily cited as a general building block without specific kinase-targeting claims . The presence of the 5-hydroxy group in the target compound enables direct conjugation to targeting moieties, as demonstrated in US9388160B2, where it serves as a precursor to 5-O-linked quinazoline inhibitors with IC50 values in the nanomolar range against c-Met [1].

Oncology Medicinal Chemistry Patent Analysis

Optimal Use Cases for 4-Chloro-7-methoxyquinazolin-5-ol in Drug Discovery and Chemical Biology


Synthesis of c-Met and ALK Kinase Inhibitors via Regioselective C-5 Derivatization

Procure 4-Chloro-7-methoxyquinazolin-5-ol as the starting material for preparing 5-O-linked quinazoline derivatives described in US9388160B2 and related patents . The C-5 hydroxyl group serves as a unique attachment point for polyethylene glycol (PEG) linkers, biotin tags, or targeting moieties, enabling the generation of chemical probes and drug candidates with improved solubility and target engagement [1]. This application leverages the compound's differentiated reactivity profile compared to des-hydroxy analogs [2].

MAO-B Tool Compound for Neurodegenerative Disease Research

Utilize the moderate, selective MAO-B inhibitory activity (IC50 = 17 μM) of 4-Chloro-7-methoxyquinazolin-5-ol as a tool compound to study the role of MAO-B in Parkinson's disease and other neurodegenerative disorders [3]. The compound's selectivity over MAO-A (>5.9-fold) and distinct chemotype from established MAO-B inhibitors (e.g., selegiline, rasagiline) provide a complementary tool for investigating off-target effects and resistance mechanisms [4].

Building Block for Diversity-Oriented Synthesis of Quinazoline Libraries

Employ 4-Chloro-7-methoxyquinazolin-5-ol as a versatile scaffold for generating focused libraries of quinazoline derivatives [5]. The orthogonal reactivity of the C-4 chloro group (nucleophilic substitution) and C-5 hydroxyl group (alkylation, acylation) enables rapid exploration of chemical space around the quinazoline core [6]. This approach is particularly valuable for hit-to-lead optimization campaigns targeting kinases and other ATP-binding proteins .

Quote Request

Request a Quote for 4-Chloro-7-methoxyquinazolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.